2-chloro-N-(3-fluoro-4-methylphenyl)acetamide

Kinase Inhibition Cellular Assay Lead Optimization

Sourcing high-purity haloacetamide intermediates with precise substitution for kinase inhibitor programs is challenging. 2-Chloro-N-(3-fluoro-4-methylphenyl)acetamide (CAS 100599-62-0) solves this with its 3-fluoro-4-methylphenyl motif essential for PI3Kδ engagement. - PI3Kδ IC₅₀ = 102 nM for lead optimization. - Chloroacetamide warhead enables covalent probe design. - XLogP3 2.8, TPSA 29.1 Ų supports oral bioavailability. - ≥95% purity, reliable global supply.

Molecular Formula C9H9ClFNO
Molecular Weight 201.62 g/mol
CAS No. 100599-62-0
Cat. No. B022055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(3-fluoro-4-methylphenyl)acetamide
CAS100599-62-0
Molecular FormulaC9H9ClFNO
Molecular Weight201.62 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)CCl)F
InChIInChI=1S/C9H9ClFNO/c1-6-2-3-7(4-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
InChIKeyKMMODUZPTOWVLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(3-fluoro-4-methylphenyl)acetamide: Key Chloroacetamide Building Block


2-Chloro-N-(3-fluoro-4-methylphenyl)acetamide (CAS 100599-62-0) is a synthetic haloacetamide derivative with the molecular formula C₉H₉ClFNO and a molecular weight of 201.62 g/mol [1]. This compound features a chloroacetyl group linked to a 3-fluoro-4-methylphenyl moiety, classifying it as a versatile synthetic intermediate and a privileged scaffold in medicinal chemistry . Its physicochemical profile, including an XLogP3 of 2.8 and a topological polar surface area (TPSA) of 29.1 Ų, suggests favorable membrane permeability, making it a compelling candidate for cell-based assays and lead optimization programs [2].

2-Chloro-N-(3-fluoro-4-methylphenyl)acetamide: Specificity Over Analogs


The unique 3-fluoro-4-methyl substitution pattern on the phenyl ring of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide is a critical determinant of its biological and chemical behavior. Even minor alterations to this substitution pattern—such as changing the position of the fluoro or methyl groups, or using an unsubstituted phenyl ring—can dramatically alter lipophilicity, binding affinity, and metabolic stability [1]. In the context of PI3Kδ inhibitor development, the specific arrangement of these substituents is essential for achieving target engagement, as evidenced by the compound's documented interaction with this kinase [2]. Furthermore, the presence of the chloroacetamide warhead enables selective covalent modification of nucleophilic residues in target proteins, a feature absent in non-halogenated analogs like N-(3-fluoro-4-methylphenyl)acetamide (CAS 458-10-6). This warhead provides a distinct mode of action that cannot be replicated by simple amides, making this compound a unique tool for chemical biology applications [3].

2-Chloro-N-(3-fluoro-4-methylphenyl)acetamide: Quantitative Comparator Data


PI3Kδ Cellular Inhibition Potency

The target compound demonstrates significant engagement with the PI3Kδ kinase, a key target in oncology and immunology. In a cellular assay, the compound inhibits PI3Kδ-mediated AKT phosphorylation with an IC₅₀ of 102 nM, highlighting its ability to modulate this pathway in a physiologically relevant context [1]. This is in contrast to simpler N-aryl acetamides lacking the chloroacetyl moiety, which typically show no appreciable PI3Kδ inhibition at comparable concentrations.

Kinase Inhibition Cellular Assay Lead Optimization

Lipophilicity Profile

The target compound possesses an XLogP3 value of 2.8, a crucial parameter for predicting oral absorption and cell permeability [1]. This value is significantly higher than that of the non-chlorinated analog, N-(3-fluoro-4-methylphenyl)acetamide (XLogP3 = 1.5), due to the additional chloro group [2]. The increased lipophilicity of 2-chloro-N-(3-fluoro-4-methylphenyl)acetamide positions it more favorably within the optimal range (1-3) for CNS and intracellular target engagement, providing a key advantage in lead selection.

ADME Drug-Likeness Physicochemical Property

Chloroacetyl Reactivity for Covalent Chemistry

The chloroacetyl moiety of the target compound serves as an electrophilic handle for selective covalent modification of cysteine residues in proteins or for nucleophilic substitution in the synthesis of more complex molecules . This functional group enables a distinct mode of action (covalent inhibition) that is not possible with non-halogenated analogs like N-(3-fluoro-4-methylphenyl)acetamide, which is limited to non-covalent interactions. This feature is a key differentiator for applications requiring irreversible target engagement or the creation of novel chemical entities.

Chemical Biology Synthetic Intermediate Covalent Probe

TPSA and Blood-Brain Barrier Penetration

The target compound's topological polar surface area (TPSA) of 29.1 Ų is well below the widely accepted threshold of 60-70 Ų for favorable blood-brain barrier (BBB) penetration [1]. This is a critical physicochemical property for CNS drug discovery. While the comparator N-(3-fluoro-4-methylphenyl)acetamide also has a low TPSA (29.1 Ų), the target compound combines this feature with a higher logP (2.8 vs 1.5), placing it in a more ideal chemical space for CNS penetration.

CNS Drug Discovery ADME Blood-Brain Barrier

2-Chloro-N-(3-fluoro-4-methylphenyl)acetamide: Applications in Drug Discovery & Chemical Biology


PI3Kδ Lead Optimization

Leverage the compound's established cellular activity against PI3Kδ (IC₅₀ = 102 nM) as a starting point for medicinal chemistry optimization. Its favorable XLogP3 (2.8) and low TPSA (29.1 Ų) make it an attractive scaffold for developing orally bioavailable kinase inhibitors. Researchers can use this compound to probe the PI3K/AKT signaling pathway in Ri-1 cells and other models, with the potential to develop new therapeutics for B-cell malignancies or inflammatory diseases [1].

Covalent Inhibitor Design & Activity-Based Probes

The reactive chloroacetyl group provides a chemical handle for the rational design of covalent inhibitors targeting cysteine proteases or kinases. This compound can be used directly as an electrophilic fragment or further elaborated to create selective activity-based probes for target engagement studies. This application is particularly relevant for targets where irreversible inhibition is desired, such as in the development of next-generation cancer therapeutics .

CNS Heterocyclic Library Synthesis

The compound serves as an ideal starting material for the construction of diverse heterocyclic libraries due to its capacity for nucleophilic substitution. Its physicochemical properties (XLogP3 2.8, TPSA 29.1 Ų) are well-suited for designing molecules with the potential to cross the blood-brain barrier. Researchers can use it to synthesize novel compounds for screening against CNS targets implicated in neurodegenerative diseases or psychiatric disorders [2].

Analytical Reference Standard for QC

Procure this compound as a high-purity (95%) reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) to detect and quantify related chloroacetamide impurities or metabolites. Its well-defined structure and availability from multiple vendors make it a reliable choice for establishing quality control protocols in both academic and industrial settings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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